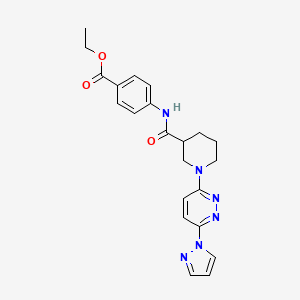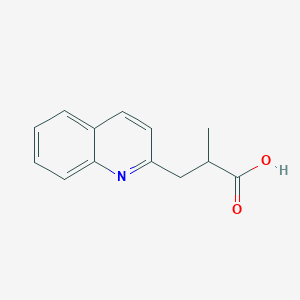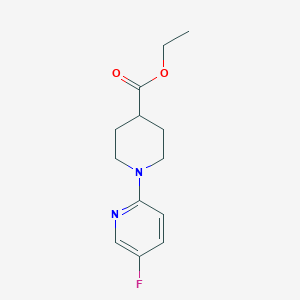
ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate, also known as EPB or SQ22536, is a synthetic compound that has gained popularity in recent years due to its potential therapeutic and research applications. It is a part of the group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines .
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been extensively studied for their diverse biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have been used for a wide range of biological targets .
Antileishmanial Activity
Pyrazole-bearing compounds, including the compound , are known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This compound was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
The same hydrazine-coupled pyrazole derivatives also showed potent antimalarial activities . Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted to justify the potent in vitro antipromastigote activity of compound 13 . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Synthesis and Structural Verification
Hydrazine-coupled pyrazoles, including the compound , have been successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Antimicrobial Potential
While not directly related to the compound , it’s worth noting that imidazole-containing compounds, which share some structural similarities with pyrazole derivatives, have shown good antimicrobial potential . This suggests that the compound may also have potential in this area, although further research would be needed to confirm this.
Wirkmechanismus
Target of Action
The primary target of this compound is the ALK (Anaplastic Lymphoma Kinase) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .
Mode of Action
This inhibition could potentially lead to a decrease in the downstream signaling pathways that these proteins are involved in .
Biochemical Pathways
The compound likely affects the signaling pathways downstream of its target protein, ALK . ALK is involved in several cellular processes, including cell growth and differentiation . Inhibition of ALK could therefore have a significant impact on these processes .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .
Result of Action
The result of the compound’s action would likely be a decrease in the cellular processes that its target protein, ALK, is involved in . This could include a decrease in cell growth and differentiation .
Action Environment
The environment in which the compound acts can have a significant impact on its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can all influence the compound’s action .
Eigenschaften
IUPAC Name |
ethyl 4-[[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-2-31-22(30)16-6-8-18(9-7-16)24-21(29)17-5-3-13-27(15-17)19-10-11-20(26-25-19)28-14-4-12-23-28/h4,6-12,14,17H,2-3,5,13,15H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMZPDQZHGDVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2386970.png)

![N-[3-(benzyloxy)propyl]-2-chloroacetamide](/img/structure/B2386977.png)


![4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2386981.png)
![Ethyl 2-[(5-fluoro-4-quinazolinyl)oxy]propanoate](/img/structure/B2386982.png)


![Ethyl 5-[(4-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2386986.png)
![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2386991.png)